![molecular formula C6H5ClN4O B13097490 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 89581-76-0](/img/structure/B13097490.png)
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1,2,4-triazole with 4-chloro-3-methoxybenzaldehyde under acidic conditions to form the desired triazolopyrimidine scaffold . The reaction is usually carried out in the presence of a catalyst such as acetic acid or phosphorus oxychloride (POCl3) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups, leading to the formation of different derivatives.
Cyclization Reactions: The triazolopyrimidine scaffold can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Catalysts such as acetic acid or POCl3 are used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promising anticancer, antiviral, and antibacterial activities. .
Industrial Applications: The compound can be used as an intermediate in the synthesis of other heterocyclic compounds, which are valuable in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access.
Receptor Modulation: The compound can modulate the activity of specific receptors, leading to altered cellular signaling and physiological responses.
DNA Interaction: The compound can interact with DNA, leading to the disruption of DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
5-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds in the triazolopyrimidine family:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
5-Methyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
89581-76-0 |
|---|---|
Formule moléculaire |
C6H5ClN4O |
Poids moléculaire |
184.58 g/mol |
Nom IUPAC |
5-chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H5ClN4O/c1-12-5-2-4(7)10-6-8-3-9-11(5)6/h2-3H,1H3 |
Clé InChI |
FDNTXDIOQGJJMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC2=NC=NN12)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


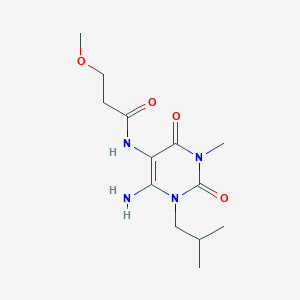

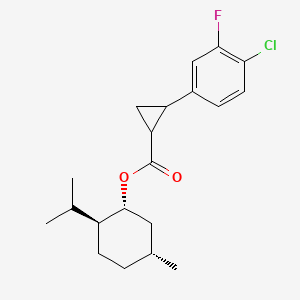
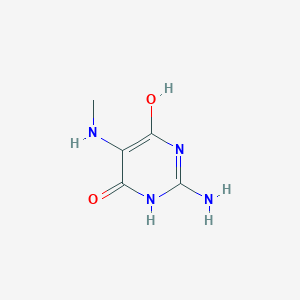
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
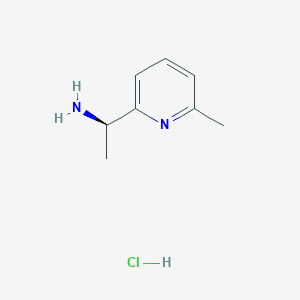
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
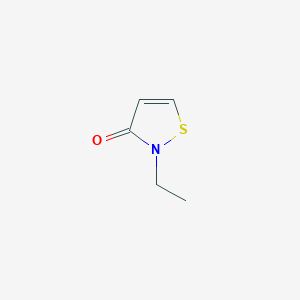
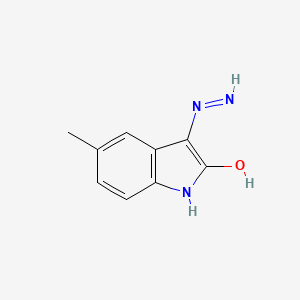
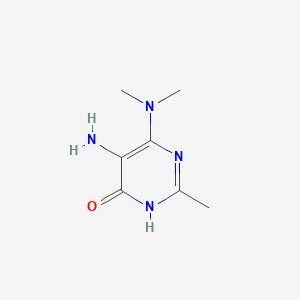

![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
![Imidazo[5,1-c][1,2,4]triazin-3-amine](/img/structure/B13097495.png)
